N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide
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Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, a pyridine ring, and various functional groups such as chloro, trifluoromethyl, and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the pyridine ring, and the incorporation of the chloro and trifluoromethyl groups. Common reagents used in these reactions include hydrazine, ethyl acetoacetate, and various halogenating agents. The reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial to ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the compound from reaction by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require the use of potassium permanganate or chromium trioxide under acidic conditions, while reduction reactions may be carried out in the presence of solvents like tetrahydrofuran or ethanol. Substitution reactions often involve the use of polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds to highlight its uniqueness:
4,4’-Difluorobenzophenone: This compound has a similar aromatic structure but lacks the pyrazole and pyridine rings, making it less versatile in terms of biological activity.
Bromine Compounds: Compounds containing bromine, such as hydrogen bromide, have different chemical properties and reactivity compared to the trifluoromethyl and chloro groups in the target compound.
By comparing these compounds, it becomes evident that this compound possesses unique structural features and chemical properties that make it valuable for various scientific research applications.
Properties
Molecular Formula |
C18H14ClF3N4O |
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Molecular Weight |
394.8 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-1-pyridin-2-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C18H14ClF3N4O/c1-2-15-12(10-24-26(15)16-5-3-4-8-23-16)17(27)25-11-6-7-14(19)13(9-11)18(20,21)22/h3-10H,2H2,1H3,(H,25,27) |
InChI Key |
AJBZNANZIMGDDT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
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